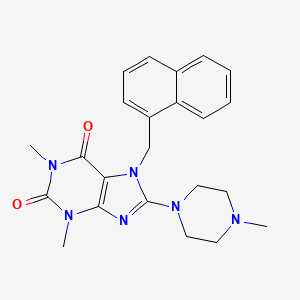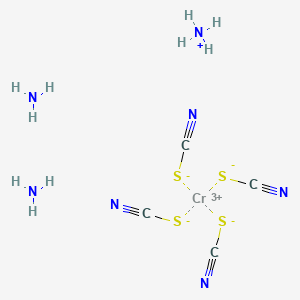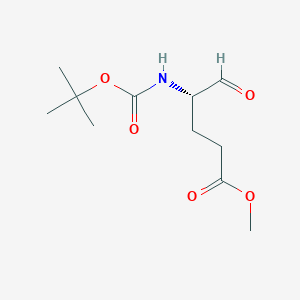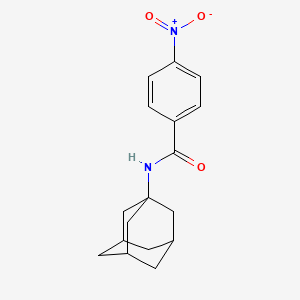
3-(n-Morpholino) propanesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(n-Morpholino)propansulfonsäure-Natriumsalz, auch bekannt als MOPS-Natriumsalz, ist ein zwitterionisches biologisches Pufferreagenz, das in biochemischen und biologischen Studien weit verbreitet ist. Es gehört zu den Good-Puffern, die für ihre minimale Beeinträchtigung biologischer Prozesse bekannt sind. Die Verbindung hat die Summenformel C7H14NNaO4S und ein Molekulargewicht von 231,25 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(n-Morpholino)propansulfonsäure-Natriumsalz beinhaltet typischerweise die Reaktion von Morpholin mit 1,3-Propansulton. Die Reaktion verläuft unter milden Bedingungen, meist bei Raumtemperatur, und führt zur Bildung des Sulfonsäurederivats. Die Natriumsalzfom wird dann durch Neutralisieren der Säure mit Natriumhydroxid gewonnen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollen unterzogen, um die für biochemische Anwendungen erforderlichen Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Morpholino) propanesulfonic acid sodium salt typically involves the reaction of morpholine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the sulfonic acid derivative. The sodium salt form is then obtained by neutralizing the acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for biochemical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(n-Morpholino)propansulfonsäure-Natriumsalz unterliegt aufgrund seiner zwitterionischen Natur hauptsächlich Pufferreaktionen. Es ist unter einer Vielzahl von Bedingungen stabil und nimmt nicht leicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen
Die Verbindung wird typischerweise in wässrigen Lösungen verwendet, wo sie als Puffermittel wirkt. Es hält einen stabilen pH-Wert im Bereich von 6,5 bis 7,9 aufrecht, was es für verschiedene biochemische Anwendungen geeignet macht .
Hauptprodukte, die gebildet werden
Als Puffermittel sind die Haupt"Produkte", die gebildet werden, die stabilisierten pH-Umgebungen, in denen biochemische Reaktionen effizient ablaufen können. Es werden unter normalen Gebrauchsbedingungen keine signifikanten Nebenprodukte gebildet .
Wissenschaftliche Forschungsanwendungen
3-(n-Morpholino)propansulfonsäure-Natriumsalz wird aufgrund seiner ausgezeichneten Pufferkapazität in der wissenschaftlichen Forschung umfassend eingesetzt. Einige seiner Anwendungen umfassen:
Proteinreinigung: Die Verbindung wird in der Chromatographie verwendet, um Proteinlösungen zu stabilisieren und eine effiziente Trennung und Analyse von Biomolekülen zu gewährleisten.
Enzymstabilisierung: Es stabilisiert Enzyme in Lösung und stellt deren Aktivität für Forschungszwecke sicher.
Mikrobielle Nährmedien: Es wird als Puffermittel in mikrobiellen Nährmedien und Kernextraktionspuffern verwendet.
Wirkmechanismus
Der primäre Wirkmechanismus von 3-(n-Morpholino)propansulfonsäure-Natriumsalz dreht sich um seine Pufferkapazität. Es hält eine stabile pH-Umgebung aufrecht, indem es geringe Mengen an Säuren oder Basen neutralisiert, die der Lösung hinzugefügt werden. Dies wird durch die reversible Wechselwirkung seiner zwitterionischen Form mit Wasserstoffionen (H+) und Hydroxidionen (OH-) erreicht. Der pKs-Wert der Verbindung von 7,2 macht sie besonders effektiv bei der Aufrechterhaltung von pH-Umgebungen in der Nähe des Neutralpunkts .
Wirkmechanismus
The primary mechanism of action of 3-(n-Morpholino) propanesulfonic acid sodium salt revolves around its buffering capacity. It maintains a stable pH environment by neutralizing small amounts of acids or bases added to the solution. This is achieved through the reversible interaction of its zwitterionic form with hydrogen ions (H+) and hydroxide ions (OH-). The compound’s pKa value of 7.2 makes it particularly effective in maintaining near-neutral pH environments .
Vergleich Mit ähnlichen Verbindungen
3-(n-Morpholino)propansulfonsäure-Natriumsalz wird oft mit anderen Good-Puffern verglichen, wie z. B.:
MES (2-(n-Morpholino)ethansulfonsäure): Ähnlich wie MOPS hat MES einen Morpholinring, aber eine andere Sulfonsäuregruppe.
HEPES (4-(2-Hydroxyethyl)-1-piperazinethansulfonsäure): HEPES enthält einen Piperazinring und hat einen pKs von 7,5, was es für pH-Umgebungen in der Nähe des Neutralpunkts ähnlich wie MOPS geeignet macht.
Tris (Tris(hydroxymethyl)aminomethan): Tris ist ein weiterer weit verbreiteter Puffer mit einem pKs von 8,1, der für leicht alkalische Umgebungen geeignet ist.
Die Einzigartigkeit von 3-(n-Morpholino)propansulfonsäure-Natriumsalz liegt in seinem optimalen pKs-Wert und seiner minimalen Wechselwirkung mit Metallionen, was es ideal für Studien mit Metallionen und anderen empfindlichen biochemischen Anwendungen macht .
Eigenschaften
Molekularformel |
C7H15NNaO4S |
|---|---|
Molekulargewicht |
232.26 g/mol |
InChI |
InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11); |
InChI-Schlüssel |
PDEVDOMFPQQDKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCS(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
117961-20-3 71119-22-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040569.png)





![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)


![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)
![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)
